Definitive Molecular Identity and Purity: Quantified Differentiation from Fesoterodine and Its Active Metabolite
Deoxy Fesoterodine is structurally distinct from the active pharmaceutical ingredient (API) Fesoterodine (C26H37NO3; MW 411.6 g/mol) and its active metabolite 5-Hydroxymethyl Tolterodine (5-HMT; C22H31NO3; MW 357.5 g/mol). The compound differs from fesoterodine by the absence of a hydroxyl group, resulting in a molecular weight of 395.58 g/mol (C26H37NO2) . This precise mass difference is critical for unambiguous identification by LC-MS/MS, as it provides a specific precursor-to-product ion transition that cannot be mimicked by other impurities [1]. The compound is offered as a certified reference standard with a purity of >95% by HPLC, ensuring it is suitable for quantitative analysis where the exact mass and purity of the analyte are paramount .
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C26H37NO2; 395.58 g/mol |
| Comparator Or Baseline | Fesoterodine (C26H37NO3; 411.6 g/mol) and 5-HMT (C22H31NO3; 357.5 g/mol) |
| Quantified Difference | Mass difference of 16.0 Da (loss of oxygen atom) compared to fesoterodine; 38.1 Da greater than 5-HMT |
| Conditions | Structural elucidation by NMR and high-resolution mass spectrometry (HRMS) |
Why This Matters
This unique molecular weight and formula are the fundamental basis for its specific detection and quantification in mass spectrometry-based assays, directly impacting the ability to accurately control this impurity in drug substances.
- [1] Kumar, N., Sangeetha, D., & Kalyanraman, L. (2021). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science, 59(2), 154-164. View Source
